molecular formula C32H31BrN6O5 B12704741 N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide CAS No. 93805-16-4

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide

Cat. No.: B12704741
CAS No.: 93805-16-4
M. Wt: 659.5 g/mol
InChI Key: HOJCJDQEQDBSJL-UHFFFAOYSA-N
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Description

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique structure that includes azo, nitro, and bromo functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide typically involves multiple steps:

    Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Introduction of the nitro and bromo groups: These groups are usually introduced through nitration and bromination reactions, respectively.

    Formation of the final compound: The final step involves the reaction of the intermediate compounds to form the target molecule under specific conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution of the bromo group could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may modulate biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(Bis(3-phenylpropyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)phenyl)acetamide
  • N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)propionamide

Uniqueness

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

93805-16-4

Molecular Formula

C32H31BrN6O5

Molecular Weight

659.5 g/mol

IUPAC Name

N-[5-[bis(3-phenylpropyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C32H31BrN6O5/c1-23(40)34-30-21-26(16-17-29(30)35-36-32-28(33)20-27(38(41)42)22-31(32)39(43)44)37(18-8-14-24-10-4-2-5-11-24)19-9-15-25-12-6-3-7-13-25/h2-7,10-13,16-17,20-22H,8-9,14-15,18-19H2,1H3,(H,34,40)

InChI Key

HOJCJDQEQDBSJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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